molecular formula C7H16Si B096022 Methallyltrimethylsilane CAS No. 18292-38-1

Methallyltrimethylsilane

Cat. No. B096022
CAS RN: 18292-38-1
M. Wt: 128.29 g/mol
InChI Key: OWVJMAKUWHECNI-UHFFFAOYSA-N
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Description

Methallyltrimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are of significant interest in various fields of chemistry due to their utility in synthesis and materials science. The compound itself is not directly mentioned in the provided papers, but its structural relatives and derivatives are extensively studied, indicating the relevance of methallyl groups and trimethylsilyl functionalities in synthetic chemistry.

Synthesis Analysis

The synthesis of methallyltrimethylsilane-related compounds involves various strategies. For instance, the RAFT polymerization of γ-methacryloxypropyltrimethoxysilane is optimized at 80 °C to produce controlled polymer chains with low polydispersity indexes, indicating a method for creating polymeric precursors for the sol-gel process . Additionally, methallyl chloride is used as an allyl donor in Grignard Nozaki-Hiyama methallylations, showcasing a method for enantioselective synthesis from alcohol or aldehyde oxidation levels . Furthermore, trimetalation of methallylphenyl sulfide with n-butyllithium and TMEDA leads to trisilyl derivatives, which is another synthetic approach related to methallyltrimethylsilane .

Molecular Structure Analysis

The molecular structure of methallyltrimethylsilane and its derivatives is crucial for their reactivity and properties. The regio- and stereo-selective alkylation of 3-trimethylsilylmethyl dienolates to form 3-alkylated 2-methallylsilanes demonstrates the importance of molecular structure in achieving selectivity in synthesis . Additionally, the unexpected reversal of stereochemistry in the addition of methallyltrimethylsilane to a chiral α-keto imide suggests that subtle changes in molecular structure can significantly influence the outcome of chemical reactions .

Chemical Reactions Analysis

Methallyltrimethylsilane and its derivatives participate in various chemical reactions. The iodination of aryltrimethylsilanes using iodine monochloride and a silver salt is an example of a reaction that can be applied to the synthesis of novel arylsilanes . The Lewis acid-promoted nucleophilic addition of methallyltrimethylsilane to a chiral α-keto imide, despite the unexpected stereochemical outcome, is another reaction showcasing the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methallyltrimethylsilane derivatives are diverse. Methoxydimethylsilane and methoxytrimethylsilane, for instance, are synthesized with almost quantitative yields, and their physical properties, such as nuclear magnetic resonance and hydrogen-bonding data, are reported . The polymerization of ethylene with N-arylcyano-β-diketiminate methallyl nickel complexes results in polyethylene with methyl branching, indicating the influence of methallyl groups on the material properties of polymers .

Scientific Research Applications

  • Stereoselective Reactions : Methallyltrimethylsilane shows unexpected stereochemistry in nucleophilic addition to chiral α-keto imides, offering insights into diastereofacial selectivity in Lewis acid-promoted reactions (Ishii et al., 2021).

  • Asymmetric Synthesis : It plays a role in asymmetric synthesis via acetal templates, particularly in the preparation of hydroxy ethers and homoallylic alcohols with high enantioselectivity (Johnson et al., 1984).

  • Silylation of Alcohols : Methallyltrimethylsilane is used in the silylation of alcohols, catalyzed by Sc(OTf)3, providing an efficient method for producing alkyl silyl ethers (Suzuki et al., 2000).

  • Enantioselective Grignard Nozaki-Hiyama Methallylations : Methallyl chloride, a related compound, is used in enantioselective Grignard Nozaki-Hiyama methallylations, demonstrating its efficacy in transfer hydrogenation and polyol double methallylation (Hassan et al., 2011).

  • GC–MS Analysis : In gas chromatography-mass spectrometry (GC–MS), it is employed for the quantitative analysis of organic polyhydroxylated compounds through silylation, demonstrating its utility in analytical chemistry (Novosjolova & Turks, 2015).

  • Surface Functionalization : It is used in the coupling reagent for UV/vis absorbing azobenzene-based quantitative analysis, demonstrating its role in material science for functional group immobilization on silica (Choi et al., 2018).

  • Enzyme Immobilization : Methallyltrimethylsilane facilitates the one-step catalytic grafting of N-hydroxysuccinimidyl-ester-functionalized methallylsilane onto silica for enzyme immobilization, highlighting its significance in biochemical applications (Jung et al., 2011).

Safety And Hazards

Methallyltrimethylsilane is a highly flammable liquid and vapor. It can cause skin and eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment .

properties

IUPAC Name

trimethyl(2-methylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVJMAKUWHECNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349033
Record name Methallyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methallyltrimethylsilane

CAS RN

18292-38-1
Record name Methallyltrimethylsilane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methallyltrimethylsilane
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Record name Methallyltrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
WJ Chung, JT Welch - Journal of fluorine chemistry, 2004 - Elsevier
Trifluoroacetyltrialkyl(aryl)silanes, synthetic equivalents of trifluoroacetaldehyde, were prepared in good to moderate yields by reaction of 1,1-difluoro-2-trialkyl(aryl)silyl-2-…
Number of citations: 14 www.sciencedirect.com
S Ishii, K Saito, S Kuwahara… - Bioscience …, 2021 - academic.oup.com
A Lewis acid–promoted nucleophilic addition of methallyltrimethylsilane to a chiral α-keto imide proceeded with stereoselectivity opposite to that predicted from Soai's report. The …
Number of citations: 7 academic.oup.com
Y Niwa, M Miyake, I Hayakawa… - Chemical …, 2019 - pubs.rsc.org
… –Sakurai reaction with methallyltrimethylsilane, which is more … from the reaction of 2a with methallyltrimethylsilane at −30 C, … of 2a with methallyltrimethylsilane under these conditions (−…
Number of citations: 6 pubs.rsc.org
I Novosjolova, M Turks - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
The synthesis of trimethylsilyl 2-methylprop-2-ene-1-sulfinate (Vogel's silyl sulfinate) from methallyltrimethylsilane and SO 2 in the presence of Tf 2 NTMS was developed. The title …
Number of citations: 3 www.tandfonline.com
P De, R Faust - Macromolecules, 2005 - ACS Publications
… In this study allyltrimethylsilane and methallyltrimethylsilane were selected as capping agents based on an earlier report by Roth and Mayr 11 that the addition of MTMS to PIB cation (…
Number of citations: 22 pubs.acs.org
T Hirao, M Sakaguchi, T Ishikawa… - Synthetic …, 1995 - Taylor & Francis
… In both cases, methallyltrimethylsilane was not oxidized with … allyltrimethylsilane and methallyltrimethylsilane, diallylation … the molar ratio of methallyltrimethylsilane (entry 121, but the …
Number of citations: 15 www.tandfonline.com
M Roth, H Mayr - Macromolecules, 1996 - ACS Publications
… , the stabilized carbocations on the left side of Figure 1 follow so-called constant selectivity relationships and all of them react 10 3 times faster with 2-methallyltrimethylsilane (1a) than …
Number of citations: 107 pubs.acs.org
M Mahlau, P García‐García… - Chemistry–A European …, 2012 - Wiley Online Library
… According to the well-established stepwise mechanism of Lewis acid catalyzed Hosomi–Sakurai reactions, nucleophilic attack of methallyltrimethylsilane 3 a then leads to carbocationic …
LK Kinthada, S Ghosh, S De, S Bhunia… - Organic & Biomolecular …, 2013 - pubs.rsc.org
… 2) were reacted with allylsilane/methallyltrimethylsilane in chloroform in the presence of 10 mol% of Sn(OTf) 2 (condition A), Bi(OTf) 3 (condition B), and 10 mol% each of BF 3 ·OEt 2 …
Number of citations: 44 pubs.rsc.org
LK Kemp, JE Poelma, TR Cooper… - … Science, Part A: Pure …, 2008 - Taylor & Francis
We report the synthesis and characterization of a model compound representing exo‐olefin coupled polyisobutylene (PIB). Under certain conditions during the in situ quenching of …
Number of citations: 12 www.tandfonline.com

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